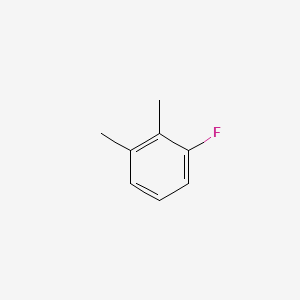

3-Fluoro-o-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76081. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDSXJCQWTJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196110 | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-82-3 | |

| Record name | 3-Fluoro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Xylene, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-o-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAW2GYD383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluoro-o-xylene CAS number and properties

An In-depth Technical Guide to 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 443-82-3), a key aromatic compound with significant applications in organic synthesis, materials science, and the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document outlines its chemical and physical properties, details a known synthesis protocol, and explores its utility as a versatile building block in various scientific fields.

Core Properties and Identification

This compound, also known by its synonyms 1-Fluoro-2,3-dimethylbenzene and 2,3-Dimethylfluorobenzene, is a fluorinated aromatic hydrocarbon.[1][2][4][5][6][7] Its molecular structure, featuring a fluorine atom and two adjacent methyl groups on a benzene ring, imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.[4]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 443-82-3 | [1][2][5][6] |

| Molecular Formula | C₈H₉F | [1][2][5][6] |

| Molecular Weight | 124.16 g/mol | [1][2][5][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3][7] |

| Boiling Point | 148-152 °C | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.486 | [3] |

| Flash Point | 97 °F | [3] |

| Water Solubility | Insoluble | [3] |

| Purity | ≥ 98% (GC) | [1][2][7] |

| Storage Conditions | Store at 2-8°C, sealed in a dry place | [1][2][3] |

Applications in Research and Development

The unique properties of this compound make it a versatile compound with broad applications across several scientific disciplines.

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] The incorporation of fluorine can enhance the efficacy of drug compounds by improving metabolic stability and binding affinity.[1][9]

-

Agrochemicals : this compound is used in the formulation of more effective pesticides and herbicides.[2]

-

Material Science : This compound is utilized in the production of specialty polymers and resins, contributing to improved thermal stability and chemical resistance in the final products.[2]

-

Organic Synthesis : It acts as a versatile building block, enabling the efficient creation of complex molecules.[2]

-

Analytical Chemistry : It is employed as a standard reference material in various analytical techniques.[1][2]

Caption: Logical relationship of this compound's applications.

Experimental Protocols

While specific experimental protocols for the application of this compound are proprietary to the vast number of products it is used to create, a general method for its synthesis has been documented.

Synthesis of this compound from 2,3-Dimethylaniline

One common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline followed by a Schiemann-type reaction.[3]

Materials:

-

2,3-Dimethylaniline

-

Triethylamine-trihydrofluoride (Et₃N·3HF)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ether

Procedure: [3]

-

Diazotization: 2,3-Dimethylaniline (0.02 mol) is slowly added to Et₃N·3HF (30 cm³) at 0 °C.

-

Sodium nitrite (0.03 mol) is then added in portions with ultrasonic assistance. The evolution of gas is observed over approximately 25 minutes.

-

The reaction mixture will change color from clear to yellow and finally to a dark color due to tar formation.

-

Work-up: The resulting brown reaction mixture is poured into water (150 cm³) and extracted with ether (2 x 180 cm³).

-

Any remaining tar-like substance can be further extracted using a Soxhlet extractor with an appropriate solvent.

-

The combined organic extracts are then purified, typically by distillation, to yield this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[8] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a tightly closed container in a cool, dry place.[3][5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 443-82-3 [amp.chemicalbook.com]

- 4. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 443-82-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 3-Fluoro-o-xylene: Chemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-o-xylene, systematically named 1-Fluoro-2,3-dimethylbenzene according to IUPAC nomenclature, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a fluorine atom at position 1 and two methyl groups at positions 2 and 3. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the ortho-positioning of the two methyl groups and the adjacent fluorine atom on the benzene ring.

IUPAC Name: 1-Fluoro-2,3-dimethylbenzene[1] Synonyms: this compound, 2,3-Dimethylfluorobenzene[1] CAS Number: 443-82-3[2] Molecular Formula: C₈H₉F[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

| Property | Value | Reference |

| Molecular Weight | 124.16 g/mol | [2] |

| Appearance | Clear, colorless to almost colorless liquid | [2] |

| Boiling Point | 148-152 °C | [2] |

| Density | 0.99 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.486 | [2] |

| Flash Point | 97 °F | [2] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 4.77 mmHg at 25 °C | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of the corresponding aniline derivative, 2,3-dimethylaniline, followed by fluorination.[3][4]

Experimental Protocol: Synthesis via Diazotization of 2,3-Dimethylaniline[1]

This protocol is adapted from a documented synthesis of 1-fluoro-2,3-dimethylbenzene.

Materials:

-

2,3-Dimethylaniline

-

Triethylamine-trifluoride (Et₃N·3HF)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: 2,3-Dimethylaniline (2.3 g, 0.02 mol) is added via syringe to triethylamine-trifluoride (30 cm³) at 0 °C.

-

Sodium nitrite (2.0 g, 0.03 mol) is then added, leading to the evolution of gas. The reaction is subjected to ultrasound for the initial 25 minutes. The reaction mixture will gradually turn from yellow and progressively darken as tar forms.

-

Work-up: The reaction mixture is allowed to warm to room temperature.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are dried over magnesium sulfate.

-

Purification: The diethyl ether is removed by fractional distillation, affording a brown oil. The final product, 1-fluoro-2,3-dimethylbenzene, is obtained by distillation of the oil at 142-143 °C at atmospheric pressure, resulting in a clear liquid. The reported yield is 1.47 g (63.4%).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR (CDCl₃):

-

δ 2.18 (d, J=2.0 Hz, 3H, 2-CH₃)

-

δ 2.28 (s, 3H, 3-CH₃)

-

δ 6.88 (t, J=7.6 Hz, 1H, 6-H)

-

δ 6.91 (d, J=7.6 Hz, 1H, 4-H)

-

δ 7.03 (q, J=8.0 Hz and J=6.0 Hz, 1H, 5-H)

¹⁹F NMR (CDCl₃):

-

δ -118.3 (tq, J=7.6 Hz and J=2.0 Hz, 1-F)

Mass Spectrometry (MS)[1]

The mass spectrum of 1-fluoro-2,3-dimethylbenzene shows a molecular ion peak at m/z 124. The expected fragmentation pattern includes peaks at m/z 109, 101, 96, 86, 83, and 77.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Strong absorptions are expected in the range of 3080-3030 cm⁻¹.

-

C-H stretching (alkyl): Strong vibrations from the methyl groups are expected between 2975-2845 cm⁻¹.

-

C=C stretching (aromatic): Benzene ring vibrations typically appear near 1600 and 1500 cm⁻¹.

-

C-F stretching: A strong absorption characteristic of the C-F bond is expected in the fingerprint region.

-

C-H bending (aromatic): Absorptions related to the substitution pattern on the benzene ring would also be present in the fingerprint region.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 2,3-dimethylaniline via the Balz-Schiemann reaction.

References

- 1. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C8H10 infrared spectrum of 1,2-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ortho-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Synthesis of 3-Fluoro-o-xylene from 2,3-Dimethylaniline via the Balz-Schiemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview and detailed protocol for the synthesis of 3-Fluoro-o-xylene, a key intermediate in the development of pharmaceuticals and agrochemicals, starting from 2,3-dimethylaniline.[1][2] The core of this synthesis is the Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.[3][4]

The process involves two primary stages: the diazotization of the primary aromatic amine (2,3-dimethylaniline) to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this intermediate to yield the desired aryl fluoride.[4][5] This guide consolidates procedural details, quantitative data, and safety considerations to aid in the successful laboratory-scale synthesis of this valuable compound.

Reaction Pathway and Mechanism

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[6] It transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[3] The reaction is conceptually similar to the Sandmeyer reaction but is specific for fluorination and typically does not require a metal catalyst.[3]

The mechanism proceeds as follows:

-

Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid like fluoroboric acid (HBF₄), at low temperatures (typically 0-5 °C).[5] This converts the primary amino group into a diazonium group (-N₂⁺). The tetrafluoroborate anion (BF₄⁻) from the acid acts as the counterion, precipitating the relatively stable 2,3-dimethylbenzenediazonium tetrafluoroborate salt.[4]

-

Thermal Decomposition: The isolated and dried diazonium salt is heated.[5] This causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ anion attacks the resulting aryl cation to form this compound.[3]

Physicochemical Data

Proper planning requires knowledge of the physical and chemical properties of the key substances involved.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N[7] | 121.18 | 222[8] | 0.99 (20 °C) |

| Fluoroboric Acid (48% in H₂O) | 16872-11-0 | HBF₄ | 87.81 | ~130 (decomposes) | ~1.32 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | 320 (decomposes) | 2.168 |

| This compound | 443-82-3[9] | C₈H₉F[10] | 124.16[11] | 148-152[10] | 0.99 (25 °C)[10] |

Detailed Experimental Protocol

This protocol outlines the synthesis in two main stages: diazotization and thermal decomposition.

Safety Precaution: The Balz-Schiemann reaction involves potentially explosive intermediates (aryldiazonium salts), especially when dry.[6][12] Always handle these compounds with care, use appropriate personal protective equipment (PPE), including a face shield and safety glasses, and work behind a blast shield, particularly during the heating stage.

Part A: Diazotization - Synthesis of 2,3-Dimethylbenzenediazonium Tetrafluoroborate

-

Reagent Preparation: In a 250 mL beaker equipped with a magnetic stirrer, combine 12.1 g (0.1 mol) of 2,3-dimethylaniline with 45 mL of 48% aqueous fluoroboric acid (HBF₄). Stir until the amine fully dissolves. Some warming may be necessary.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

-

Diazotization: Separately, dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 15 mL of deionized water. Cool this solution in an ice bath.

-

Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 30-40 minutes. Use a thermometer to ensure the internal temperature does not rise above 10 °C.[12]

-

Precipitation and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. A precipitate of 2,3-dimethylbenzenediazonium tetrafluoroborate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 20 mL of cold water, 20 mL of cold ethanol, and finally 20 mL of diethyl ether to facilitate drying.

-

Drying: Carefully transfer the solid to a watch glass or petri dish and dry it under vacuum at room temperature. The yield of the diazonium salt is typically in the range of 80-90%.

Part B: Thermal Decomposition - Synthesis of this compound

-

Setup: Place the completely dry 2,3-dimethylbenzenediazonium tetrafluoroborate salt in a flask fitted with a distillation apparatus. Ensure all joints are well-sealed.

-

Decomposition: Gently heat the flask using an oil bath or heating mantle. The decomposition usually begins between 100-150 °C.[4] The reaction will evolve nitrogen and boron trifluoride gas as the liquid this compound product forms and distills over. Caution: The decomposition can be exothermic and vigorous.[6] Heat slowly and evenly behind a blast shield.

-

Collection: Collect the crude this compound distillate.

-

Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 148-152 °C.[10]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes. Yields can vary based on the precise control of temperature and the dryness of the intermediate salt.

| Parameter | Value / Condition | Notes |

| Diazotization | ||

| Temperature | 0-10 °C | Crucial for the stability of the diazonium salt. |

| Reactant Molar Ratio (Amine:NaNO₂) | 1 : 1.05 | A slight excess of sodium nitrite ensures complete reaction. |

| Solvent | Aqueous HBF₄ | Acts as both the acid and the source of the BF₄⁻ counterion. |

| Intermediate Yield | 80-90% | Varies with efficiency of precipitation and isolation. |

| Decomposition | ||

| Temperature | 100-150 °C | Temperature at which thermal decomposition typically occurs.[4] |

| Pressure | Atmospheric | |

| Overall Product Yield | 50-70% | Based on the initial amount of 2,3-dimethylaniline. |

| Product Purity (after distillation) | >98% | Can be assessed by GC-MS or NMR. |

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt the procedure based on available laboratory equipment and always prioritize safety when handling the potentially hazardous intermediates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound CAS 443-82-3 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 11. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-o-xylene. This document details the structural elucidation of this fluorinated aromatic compound through the interpretation of its NMR data, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a substituted aromatic compound. The presence of a fluorine atom and two adjacent methyl groups on the benzene ring results in a unique and informative NMR spectrum. Understanding the chemical shifts (δ), coupling constants (J), and signal multiplicities is crucial for the unambiguous structural confirmation and for predicting the electronic and steric effects of the substituents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The fluorine atom introduces additional complexity through ¹H-¹⁹F coupling.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4 | 6.85 - 6.95 | m | - |

| H-5 | 6.95 - 7.05 | m | - |

| H-6 | 6.75 - 6.85 | m | - |

| 2-CH₃ | 2.20 | s | - |

| 3-CH₃ | 2.15 | d | J(H,F) = 2.0 |

Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is notable for the large one-bond carbon-fluorine coupling constant (¹JCF) and smaller long-range couplings.

| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| C-1 | 161.5 | d | ¹J(C,F) ≈ 245 |

| C-2 | 125.0 | d | ²J(C,F) ≈ 19 |

| C-3 | 138.0 | d | ³J(C,F) ≈ 6 |

| C-4 | 124.5 | d | ⁴J(C,F) ≈ 3 |

| C-5 | 129.0 | s | - |

| C-6 | 114.0 | d | ²J(C,F) ≈ 22 |

| 2-CH₃ | 14.5 | d | ³J(C,F) ≈ 4 |

| 3-CH₃ | 20.0 | s | - |

Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Structural Elucidation and Spectral Interpretation

The following diagram illustrates the key correlations and structural features of this compound as determined by its NMR spectra.

Caption: Logical relationships between the structure of this compound and its NMR spectral features.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns are invaluable for positive identification and for understanding the electronic environment of the aromatic ring. This guide serves as a foundational resource for scientists and researchers working with this and structurally related fluorinated compounds.

An In-Depth Technical Guide to the Infrared and Mass Spectrometry of 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-Fluoro-o-xylene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the identification, characterization, and quality control of aromatic compounds. This document details experimental protocols, data interpretation, and the fundamental principles behind the spectral characteristics of this fluorinated aromatic hydrocarbon.

Introduction to this compound

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is an aromatic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with a fluorine atom and two adjacent methyl groups. The presence and position of these functional groups give rise to a unique spectral fingerprint in both IR and mass spectrometry, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.

Chemical Structure:

Molecular Formula: C₈H₉F[1]

Molecular Weight: 124.16 g/mol [1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its aromatic ring, C-H bonds, and the C-F bond.

Predicted Infrared Spectrum Data

While a publicly available, comprehensive peak-picked spectrum with intensities is not readily accessible, the expected absorption bands for this compound can be predicted based on the known frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1280 - 1100 | C-F Stretch | Aryl Fluoride |

| 850 - 750 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Benzene |

Interpretation of the IR Spectrum

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound.

-

Aliphatic C-H Stretch (2980 - 2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the methyl groups.

-

Aromatic C=C Stretch (1620 - 1400 cm⁻¹): The benzene ring exhibits characteristic stretching vibrations in this fingerprint region. The exact positions and intensities of these bands can be influenced by the substitution pattern.

-

C-F Stretch (1280 - 1100 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.

-

C-H Out-of-Plane Bending (850 - 750 cm⁻¹): The pattern of absorption in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene derivative like this compound, a characteristic pattern of bands is expected in this range.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrum Data

Based on available data, the most significant peaks in the electron ionization mass spectrum of this compound are as follows:

| m/z | Relative Intensity |

| 124 | Moderate |

| 109 | High (Base Peak) |

| 123 | Moderate |

Data sourced from PubChem, which lists the top three peaks. A full spectrum with relative abundances for all fragments is not publicly available.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized as follows:

-

Molecular Ion (m/z 124): The initial event is the removal of an electron to form the molecular ion (M⁺˙), which has a mass-to-charge ratio equal to the molecular weight of the compound.

-

Loss of a Hydrogen Radical (m/z 123): The molecular ion can lose a hydrogen radical (H˙) from one of the methyl groups to form a stable benzylic-type cation.

-

Loss of a Methyl Radical (m/z 109): The most favorable fragmentation pathway involves the loss of a methyl radical (CH₃˙) from the molecular ion. This results in the formation of a fluorotropylium or a related stable cation, which is often the base peak in the mass spectra of substituted xylenes.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following sections detail standardized procedures for obtaining the IR and mass spectra of this compound.

Infrared Spectroscopy Protocol (Neat Liquid)

This protocol is suitable for acquiring the IR spectrum of pure, liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Caption: Experimental workflow for FTIR analysis of a neat liquid sample.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections.

-

Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-o-xylene, Focusing on its Boiling Point

This technical guide provides a comprehensive overview of the physical properties of 3-Fluoro-o-xylene (CAS 443-82-3), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds in their work. This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique properties, conferred by the fluorine atom and methyl groups, enhance reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1][4][5] It is characterized by a distinct aromatic odor.[3] The presence of a fluorine atom on the benzene ring significantly influences its physicochemical properties compared to non-fluorinated o-xylene.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Boiling Point | 147-148 °C | [6] |

| 148 °C | [1][4] | |

| 148-152 °C | [2][5][7] | |

| Density | 1.01 g/mL | [1][4] |

| 0.99 g/mL at 25 °C | [2][5] | |

| Refractive Index (n20/D) | 1.48 | [1][4] |

| 1.486 | [2][5] | |

| Molecular Formula | C₈H₉F | [1][4][6][8][9] |

| Molecular Weight | 124.16 g/mol | [1][4][8] |

| 124.1555 g/mol | [9] | |

| Flash Point | 97 °F | [2][5] |

| CAS Number | 443-82-3 | [1][4][6][8][9] |

Experimental Determination of Boiling Point

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] This physical constant is a critical parameter for substance identification and purity assessment.[11] Several methods can be employed for its determination, including distillation, gas chromatography, and the capillary method.[12] The following protocol details a common laboratory method for determining the boiling point of a liquid organic compound like this compound using a Thiele tube or an aluminum block apparatus.[10]

Detailed Experimental Protocol: Capillary Method

This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.

Materials and Equipment:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (Thiele tube with heating oil or an aluminum block on a hot plate)

-

Sample of this compound

-

Clamps and stand

Procedure:

-

Preparation of the Capillary Tube: Take a capillary tube and seal one end by holding it in the flame of a burner and rotating it for a few minutes until the end is completely closed.[10][13]

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[11]

-

Assembly of the Apparatus:

-

Place the sealed capillary tube into the test tube containing the liquid, with the open end submerged in the liquid and the sealed end pointing upwards.[10][13]

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.[10]

-

Suspend the entire assembly in a heating bath (Thiele tube or aluminum block), making sure the liquid in the test tube is below the level of the heating medium.[10][11]

-

-

Heating and Observation:

-

Begin heating the apparatus slowly and uniformly.[10]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

-

Boiling Point Determination:

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[11]

-

It is good practice to note the temperature when the rapid stream of bubbles starts and the temperature when the liquid enters the capillary upon cooling, and take the average.[12]

-

Safety Precautions:

-

Always wear safety goggles.[10]

-

Handle capillary tubes with care as they are fragile.[11]

-

Ensure the heating is done slowly and gently to maintain a uniform temperature.[10]

-

This compound is a flammable liquid; keep it away from open flames.[2][5]

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point using the capillary method.

Caption: Workflow for determining the boiling point of this compound.

Synthesis Pathway

While various synthetic routes exist, a common method for preparing fluorinated aromatic compounds involves the diazotization of the corresponding aniline. For this compound, this would typically start from 2,3-Dimethylaniline.[2]

Caption: General synthesis pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 443-82-3 [amp.chemicalbook.com]

- 3. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS 443-82-3 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

Solubility of 3-Fluoro-o-xylene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-fluoro-o-xylene in organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound, with the CAS number 443-82-3, is an aromatic organic compound.[1][2][3][4][5] Its structure consists of a benzene ring substituted with two adjacent methyl groups (an o-xylene core) and a fluorine atom. This compound is a colorless liquid at room temperature and is known to be insoluble in water.[1][3][4] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its stability and solubility, compared to its non-fluorinated counterpart, o-xylene.[2][6]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to the hydrocarbon backbone of the xylene structure. The fluorine atom introduces some polarity, but the overall character of the molecule remains largely non-polar.

Based on this, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to be highly soluble or miscible with non-polar solvents. The parent compound, o-xylene, is readily soluble in these solvents, and the addition of a single fluorine atom is unlikely to drastically change this behavior.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Chloroform, Ethyl Acetate): High solubility is also anticipated in polar aprotic solvents. These solvents can interact with the dipole moment introduced by the carbon-fluorine bond while also readily solvating the non-polar xylene core. O-xylene is known to be soluble in solvents like ethyl acetate and chloroform.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in lower-chain alcohols. While these solvents are polar and capable of hydrogen bonding, they also have non-polar alkyl chains that can interact with the aromatic ring of this compound.

Solubility Data Summary

| Solvent Class | Solvent Examples | Reported/Predicted Solubility of this compound | Rationale |

| Water | Water (H₂O) | Insoluble | Confirmed in multiple sources.[1][3][4] The non-polar nature of the molecule dominates, preventing significant interaction with the highly polar water molecules. |

| Non-Polar | Hexane, Toluene | Predicted: High / Miscible | "Like dissolves like." The non-polar character of this compound is very similar to that of non-polar solvents. |

| Polar Aprotic | Acetone, Chloroform | Predicted: High / Miscible | These solvents have moderate polarity and can solvate both the polar C-F bond and the non-polar aromatic ring. Chloroform is miscible with many organic solvents.[8] |

| Polar Protic | Methanol, Ethanol | Predicted: Moderate to High | The alkyl portion of the alcohols can interact with the solute, while the hydroxyl group's polarity might lead to slightly less ideal mixing than with aprotic solvents. |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid/liquid phase should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the undissolved solute.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound CAS#: 443-82-3 [m.chemicalbook.com]

- 2. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 443-82-3 [amp.chemicalbook.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | 443-82-3 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Chloroform - Wikipedia [en.wikipedia.org]

Safety and handling of 3-Fluoro-o-xylene MSDS

An in-depth technical guide on the safety and handling of 3-Fluoro-o-xylene is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's hazards, safe handling procedures, and emergency response protocols, with quantitative data summarized for clarity and key procedures visualized.

Chemical Identification and Properties

This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a fluorinated aromatic hydrocarbon. Its fundamental identification and physical properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 1-Fluoro-2,3-dimethylbenzene | |

| CAS Number | 452-64-2 | |

| Molecular Formula | C₈H₉F | |

| Molecular Weight | 124.16 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 145-146 °C (293-294.8 °F) | |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| Density | 1.002 g/cm³ |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |

Signal Word: Warning

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

A Technical Guide to 3-Fluoro-o-xylene: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-o-xylene (CAS No. 443-82-3), a key fluorinated aromatic building block. It details the compound's commercial availability, including typical specifications from various suppliers. A detailed experimental protocol for its synthesis via the Balz-Schiemann reaction of 2,3-dimethylaniline is provided, alongside purification methods. Furthermore, this guide outlines standard analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in sourcing, synthesizing, and handling this versatile intermediate.

Introduction

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The introduction of a fluorine atom onto the xylene scaffold imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in target molecules.[1] This makes it a valuable intermediate for drug discovery and development. This guide serves as a technical resource, consolidating information on its commercial sources, a reliable synthetic route, and appropriate analytical methodologies for its characterization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher, as determined by Gas Chromatography (GC). The compound is a clear, colorless to almost colorless liquid.[4]

Table 1: Commercial Suppliers and Typical Specifications

| Supplier | Purity | Available Quantities | Catalog Number (Example) |

| Thermo Scientific (Alfa Aesar) | ≥98.5% (GC) | 5g, 25g, 100g | A10637 |

| TCI America | - | 5mL | F0332[5] |

| Chem-Impex | ≥98% (GC) | - | - |

| Matrix Scientific | - | - | - |

| ChemicalBook | - | 250mg - 1000g | - |

Note: This table is not exhaustive and represents a sample of known suppliers. Availability and specifications should be confirmed with the respective supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 443-82-3 | [6] |

| Molecular Formula | C₈H₉F | [6] |

| Molecular Weight | 124.16 g/mol | [6] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 148-152 °C | [4][7] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | ~1.486 | [4] |

| Solubility | Insoluble in water | [4] |

| Flash Point | 97 °F | [4] |

| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [4] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Balz-Schiemann reaction.[8][9][10] This reaction involves the diazotization of a primary aromatic amine, in this case, 2,3-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8][9][10]

Synthesis Pathway: Balz-Schiemann Reaction

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Balz-Schiemann reaction.[4]

Materials:

-

2,3-Dimethylaniline (CAS: 87-59-2)[11]

-

Triethylamine-trihydrofluoride (Et₃N·3HF)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, cool triethylamine-trihydrofluoride (30 cm³) to 0 °C.

-

Slowly add 2,3-dimethylaniline (2.3 g, 0.02 mol) to the cooled Et₃N·3HF.

-

Add sodium nitrite (2.0 g, 0.03 mol) in portions. The use of ultrasound can aid in this addition. A significant release of gas will be observed over approximately 25 minutes.[4]

-

The reaction mixture will change color from clear to yellow and may darken due to the formation of byproducts.[4]

-

-

Work-up and Extraction:

-

Pour the resulting brown reaction mixture into water (150 cm³).

-

Extract the aqueous mixture with diethyl ether (2 x 180 cm³).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Note: The Balz-Schiemann reaction involves potentially hazardous reagents and intermediates. Diazonium salts can be explosive when isolated and dry.[9] This reaction should be carried out in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment.

Analytical Methods for Quality Control

To ensure the purity and identity of this compound, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for determining the purity of this compound and identifying any volatile impurities.

Table 3: Example GC-MS Protocol

| Parameter | Condition |

| Gas Chromatograph | Agilent 6820 GC system or equivalent[12] |

| Injector | Split/splitless inlet, Split ratio: 100:1[12] |

| Column | Fused silica capillary, 60 m x 0.32 mm ID, 0.5 µm film thickness with bonded polyethylene glycol phase[13] |

| Carrier Gas | Helium or Nitrogen[12] |

| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) for purity; Mass Spectrometer (MS) for identification |

| MS Conditions | Ionization Mode: Electron Ionization (EI), 70 eV; Scan Range: 40-300 m/z |

| Sample Preparation | Dilute 1 µL of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). |

| Injection Volume | 1 µL |

Note: This is a general protocol and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.

Table 4: NMR Experimental Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher | 376 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) | CCl₃F (0 ppm, external) |

| Typical Data | Spectral data available on public databases such as PubChem and SpectraBase.[14][15] | Spectral data available on public databases such as PubChem and SpectraBase.[14][15][16] | Spectral data available on public databases such as PubChem.[14] |

Experimental Workflow for Quality Control

Caption: Quality control workflow for this compound.

Conclusion

This compound is a commercially accessible and synthetically important building block for the development of new chemical entities in the pharmaceutical and materials science sectors. This guide provides essential technical information for researchers, including a summary of its commercial availability, a detailed protocol for its synthesis via the Balz-Schiemann reaction, and standard methods for its analytical characterization. Adherence to the outlined synthetic and analytical protocols will ensure the reliable procurement and use of high-purity this compound in research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound CAS#: 443-82-3 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [webbook.nist.gov]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. byjus.com [byjus.com]

- 11. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. kelid1.ir [kelid1.ir]

- 14. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(443-82-3) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Fluoro-o-xylene as a substrate in palladium-catalyzed Suzuki coupling reactions. Due to the combined electronic effects of the fluorine atom and the steric hindrance from the two ortho-methyl groups, specific reaction conditions are often required to achieve high yields. This document outlines recommended starting conditions, optimization strategies, and detailed experimental protocols based on analogous reactions reported in the literature for sterically hindered and fluorinated aryl halides.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound, an important building block in medicinal chemistry and materials science, presents unique challenges in these reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-X bond, while the two ortho-methyl groups introduce significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination steps of the catalytic cycle.[2][3]

Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for successful coupling reactions involving this compound. Modern bulky and electron-rich phosphine ligands are often employed to facilitate the coupling of sterically demanding substrates.[2]

Key Considerations for Reaction Optimization

When developing a Suzuki coupling protocol for this compound, the following parameters should be considered for optimization:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4]

-

Ligand: The choice of phosphine ligand is critical for overcoming steric hindrance. Bulky, electron-rich monophosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are often highly effective.[5]

-

Base: A wide range of bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]

-

Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[6]

-

Temperature: Reactions involving sterically hindered substrates often require elevated temperatures, typically in the range of 80-120 °C. Microwave heating can also be employed to accelerate the reaction.[7]

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of substrates structurally related to this compound, which can serve as a starting point for optimization.

Table 1: Suzuki Coupling of Sterically Hindered Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-m-xylene | Phenylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 95 |

| 2 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 110 | 85 |

| 3 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd/BI-DIME (2) | - | K₃PO₄ | Toluene | 110 | 92 |

Data extrapolated from studies on sterically demanding Suzuki-Miyaura coupling reactions.[2][8]

Table 2: Suzuki Coupling of Fluorinated Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 100 | >95 |

| 2 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 100 | >95 |

| 3 | 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |

Data sourced from studies on Suzuki-Miyaura coupling of fluorinated substrates.[9][10]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

-

This compound derivative (e.g., 2-Bromo-3-fluoro-1,4-dimethylbenzene) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel, add the this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) (2-4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous toluene

Procedure:

-

In a microwave reaction vial, combine the this compound derivative, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.

-

Add anhydrous toluene.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 100-140 °C for 15-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for Suzuki coupling reactions.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Application Notes and Protocols: Synthesis of 2,3-Dimethylphenylmagnesium Halides for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Challenge and Utility of 2,3-Dimethylphenyl Grignard Reagents

The Grignard reagent derived from o-xylene, specifically the 2,3-dimethylphenylmagnesium halide, is a valuable nucleophilic building block in organic synthesis. It enables the formation of carbon-carbon bonds, providing access to complex molecular architectures essential for pharmaceutical and materials science research.[1][2] Applications include the synthesis of multi-substituted aromatic compounds, tertiary alcohols from ketones, and carboxylic acids upon reaction with carbon dioxide.[3]

A significant challenge arises when considering the synthesis of this reagent from 3-Fluoro-o-xylene. The direct formation of Grignard reagents from organofluorides by reaction with magnesium metal is generally not feasible under standard conditions.[4] This is due to the high dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest of the carbon-halogen bonds, making it exceptionally resistant to oxidative addition to magnesium.[5][6] The reactivity of haloarenes for Grignard formation follows the trend I > Br > Cl >> F.[3]

Consequently, for the practical synthesis of the 2,3-dimethylphenyl Grignard reagent, the corresponding bromo- or chloro- derivatives (3-Bromo-o-xylene or 3-Chloro-o-xylene) are the recommended starting materials. While advanced methods for C-F bond activation exist, such as the use of highly reactive Rieke magnesium or transition-metal catalysis, these are specialized techniques not typically employed for routine Grignard preparations.[6][7]

This document provides a standard, reliable protocol for the synthesis of 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene and discusses the rationale for this choice over the fluoro-analogue.

Comparative Data on Aryl Halide Reactivity

The selection of the starting halide is critical for the successful formation of a Grignard reagent. The following table summarizes the general reactivity and typical conditions for aryl halides.

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol, approx.) | General Reactivity | Typical Conditions for Grignard Formation | Expected Yield |

| Ar-F | ~544 | Very Low / Inert | Requires highly activated Mg (Rieke) or transition metal catalysis. Does not react with standard Mg turnings.[5][6] | Very Low to Nil |

| Ar-Cl | ~406 | Moderate | Higher temperatures, longer initiation times, often requires activators (e.g., I₂, 1,2-dibromoethane). THF is a preferred solvent.[4] | Moderate to Good |

| Ar-Br | ~339 | Good | Readily reacts with Mg turnings in diethyl ether or THF. Initiation is usually straightforward.[8] | Good to Excellent |

| Ar-I | ~272 | High | Very reactive, reaction is fast. Side reactions (e.g., Wurtz coupling) can be more prevalent. | Good to Excellent |

Experimental Protocol: Synthesis of 2,3-Dimethylphenylmagnesium Bromide

This protocol details the standard laboratory procedure for preparing a Grignard reagent from an aryl bromide.

3.1. Materials

-

3-Bromo-o-xylene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a single crystal for activation)

-

Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

-

Inert gas supply (Nitrogen or Argon)

3.2. Equipment

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas manifold

-

Heating mantle or oil bath

3.3. Detailed Methodology

Step 1: Assembly and Preparation

-

Assemble the glassware (three-necked flask, condenser, dropping funnel) while hot from the oven and allow it to cool under a steady stream of inert gas (N₂ or Ar). This ensures all components are free of atmospheric moisture.[9]

-

Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask.

-

Add a single crystal of iodine as an activating agent. The disappearance of the purple iodine color is an indicator of magnesium activation.[10]

Step 2: Initiation of the Grignard Reaction

-

Prepare a solution of 3-Bromo-o-xylene (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small volume of the halide solution (~10% of total) to the stirring magnesium turnings.

-

The reaction is initiated when a color change (typically becoming cloudy and grey/brown) and spontaneous refluxing of the solvent are observed. If the reaction does not start, gentle warming with a heat gun may be applied.[11]

Step 3: Formation of the Grignard Reagent

-

Once initiation is confirmed, add the remaining 3-Bromo-o-xylene solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture. If necessary, heat the reaction at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark, cloudy grey or brown mixture.

Step 4: Quantification and Use

-

The concentration of the prepared Grignard reagent can be determined via titration before use in subsequent reactions.

-

The reagent should be used immediately or stored under an inert atmosphere, as it is sensitive to air and moisture.[4]

Visualizations

Caption: Workflow for standard Grignard reagent synthesis.

Caption: Decision pathway for selecting a halogen precursor.

Safety and Handling

-

Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic sources, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture and oxidation by oxygen.

-

Pyrophoric Risk: While less common for aryl Grignard reagents, finely divided magnesium can be pyrophoric. Concentrated Grignard solutions may ignite upon exposure to air.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the halide must be controlled to maintain a manageable reaction temperature and avoid runaway reactions.

Conclusion

While the synthesis of a Grignard reagent from this compound presents significant chemical challenges, the generation of the desired 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene is a robust and well-established procedure. By following the detailed protocol and adhering to strict safety precautions, researchers can reliably produce this versatile reagent for a wide range of applications in chemical synthesis and drug discovery.

References

- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 2. weifong.tw [weifong.tw]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. グリニャール試薬 [sigmaaldrich.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-Fluoro-o-xylene as a Precursor for the Synthesis of Mefenamic Acid

For Researchers, Scientists, and Drug Development Professionals